molecular formula C11H18N2O3 B1393309 Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1049730-83-7

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No. B1393309
CAS RN: 1049730-83-7
M. Wt: 226.27 g/mol
InChI Key: NPGRDRVURHCUPW-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a chemical compound with the CAS Number: 1049730-83-7 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14) .


Physical And Chemical Properties Analysis

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a powder . It is stored at room temperature .

Scientific Research Applications

Cycloaddition Chemistry

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is involved in [3+2] cycloaddition reactions. Chiaroni et al. (2000) synthesized derivatives of this compound using [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, demonstrating its utility in stereospecific synthesis (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Synthesis of Cyclic Amino Acid Esters

Moriguchi et al. (2014) reported the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, related to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. This synthesis involved intramolecular lactonization reactions and was characterized using NMR spectroscopy and X-ray diffraction (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Spirohydantoin Derivatives

Graus et al. (2010) worked on the preparation of 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, a derivative of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. Their study focused on the relationship between molecular and crystal structure, highlighting the role of substituents on cyclohexane rings in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Alkylation Studies

Brabander and Wright (1965) conducted alkylation studies on 6,7-diazaspiro[3.4]octane-5,8-diones, which are structurally related to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, to explore new synthetic methods and the yield of different isomers (Brabander & Wright, 1965).

Safety and Hazards

The safety information for Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRDRVURHCUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681034
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

CAS RN

1049730-83-7
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
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Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

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